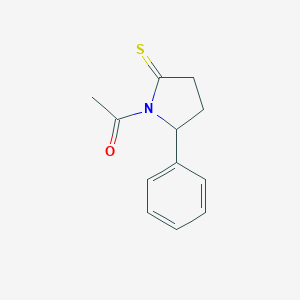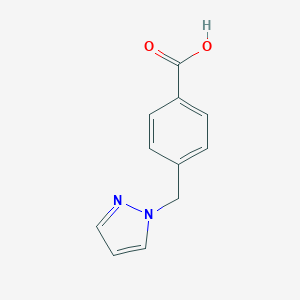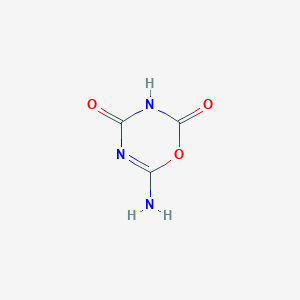
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione, also known as IDO, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. IDO is a cyclic imide derivative of oxadiazine and has a unique chemical structure that makes it an attractive target for drug development.
Mechanism Of Action
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione is an enzyme that catalyzes the oxidative cleavage of tryptophan, an essential amino acid, into kynurenine. This process leads to the depletion of tryptophan and the accumulation of kynurenine, which has immunosuppressive effects. 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione-mediated tryptophan depletion has been shown to suppress T-cell activity and promote immune tolerance, which is beneficial in certain disease states but detrimental in others.
Biochemical And Physiological Effects
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione has been shown to have several biochemical and physiological effects, including the regulation of the immune system, the induction of apoptosis, and the promotion of angiogenesis. 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors have been shown to enhance the immune response to cancer cells and improve the efficacy of chemotherapy and immunotherapy.
Advantages And Limitations For Lab Experiments
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors have several advantages for lab experiments, including their specificity for 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione and their ability to enhance the immune response to cancer cells. However, 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors also have limitations, including their potential toxicity and their limited efficacy in certain disease states.
Future Directions
For 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione research include the development of more potent and selective 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors, the identification of new therapeutic targets for 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors, and the investigation of the role of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione in other disease states. Additionally, the development of novel drug delivery systems for 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors and the optimization of dosing regimens will be essential for the successful translation of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors into clinical practice.
Conclusion
In conclusion, 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione is a promising target for drug development due to its potential therapeutic applications in various diseases. The synthesis of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione has been extensively studied, and several methods have been developed for its production. 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors have been shown to enhance the immune response to cancer cells and improve the efficacy of chemotherapy and immunotherapy. However, further research is needed to optimize the dosing regimens and develop more potent and selective 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors for clinical use.
Synthesis Methods
The synthesis of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione involves the reaction of hydrazine hydrate with maleic anhydride, which results in the formation of 6-imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione. This reaction is followed by the addition of a suitable acid to produce the desired product. The synthesis of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione has been extensively studied, and several methods have been developed for its production.
Scientific Research Applications
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione is an enzyme that plays a crucial role in the regulation of the immune system by suppressing T-cell activity. Therefore, 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors have been developed as potential immunotherapeutic agents for the treatment of cancer and other immune-related disorders.
properties
IUPAC Name |
6-amino-1,3,5-oxadiazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3/c4-1-5-2(7)6-3(8)9-1/h(H3,4,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCOMXCPOLRYJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NC(=O)O1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

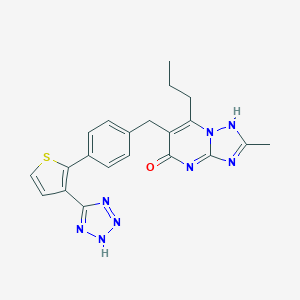
![Methyl 2-amino-5-[(dimethylamino)methyl]benzoate](/img/structure/B60721.png)
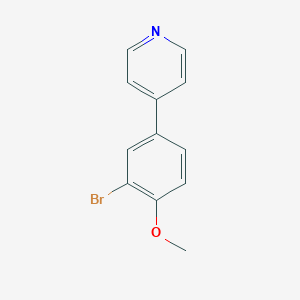
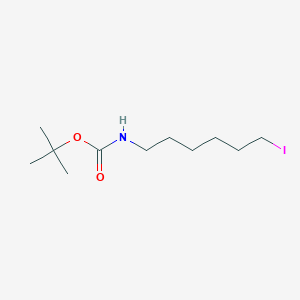
![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)
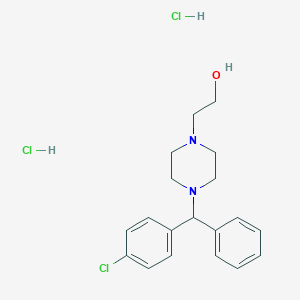

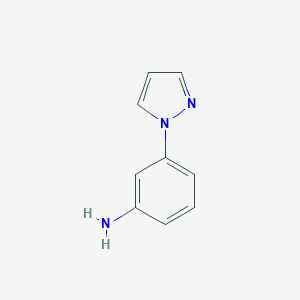
![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)
![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)
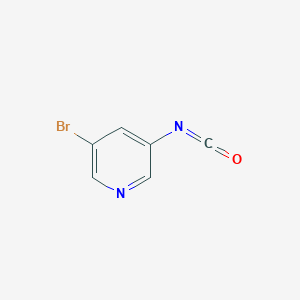
![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)
